

Synthesis route for 5-Chloro-8-methoxyquinolin-2-amine

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Compound of Interest

Compound Name: 5-Chloro-8-methoxyquinolin-2-amine

CAS No.: 1342459-69-1

Cat. No.: B1426925

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Abstract & Scope

This application note details a robust, four-step synthesis route for **5-Chloro-8-methoxyquinolin-2-amine**, a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors, DNA intercalators, and antimalarial agents.

While direct amination of the quinoline core is challenging due to electron-rich deactivation by the 8-methoxy group, this protocol employs an N-oxide activation strategy. This route ensures high regioselectivity for the C2-position while preserving the halogen handle at C5 for future diversification (e.g., Suzuki-Miyaura coupling). The procedure utilizes 5-chloro-2-methoxyaniline as the commercially available starting material.

Retrosynthetic Analysis & Pathway Design

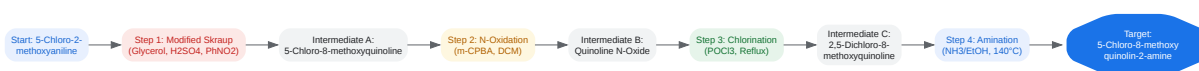
The synthesis is designed to overcome the poor electrophilicity of the electron-rich 8-methoxyquinoline ring. By converting the quinoline to its N-oxide, we activate the C2 position for nucleophilic attack via a chlorination-amination sequence.

The Strategy:

- Ring Construction: Modified Skraup cyclization of 5-chloro-2-methoxyaniline.

- Activation: Oxidation of the quinoline nitrogen to form the N-oxide.[1]
- Regioselective Functionalization: Rearrangement/Chlorination to install a leaving group at C2.
- Amination: Nucleophilic aromatic substitution () to install the amine.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic pathway from aniline precursor to 2-aminoquinoline target.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-methoxyquinoline (Modified Skraup)

Rationale: The Skraup reaction constructs the pyridine ring onto the aniline. We use a modified protocol with controlled heating to mitigate the violence of the exotherm typical of acrolein formation.

Reagents & Stoichiometry:

Reagent	Equiv.	Role
5-Chloro-2-methoxyaniline	1.0	Starting Material
Glycerol	3.0	C3 fragment source
Nitrobenzene	0.8	Oxidant/Solvent
Sulfuric Acid (conc.)	2.5	Catalyst/Dehydrating agent

| Ferrous Sulfate (

) | 0.1 | Moderator (reduces violence) |

Protocol:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
- Mixing: Add 5-chloro-2-methoxyaniline (20.0 g, 127 mmol), glycerol (35.0 g), nitrobenzene (12.5 g), and ferrous sulfate (2.0 g).
- Acid Addition: Caution: Add concentrated (32 mL) dropwise with stirring. The mixture will heat up; maintain below 60°C during addition.
- Reaction: Heat the mixture slowly to 135°C. Maintain reflux for 4 hours. (Note: The reaction is complete when the vigorous bubbling of acrolein ceases and the mixture darkens).
- Workup: Cool to ~80°C. Pour into ice-water (500 mL). Basify to pH 9 with 50% NaOH solution.
- Extraction: Steam distill to remove excess nitrobenzene (optional but recommended). Extract the residue with Ethyl Acetate (mL).
- Purification: Dry organics over , concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2).

- Yield Target: 55-65%
- Appearance: Pale yellow solid.

Step 2: Oxidation to N-Oxide

Rationale: The nitrogen lone pair is oxidized to activate the C2 position. The 8-methoxy group makes the ring electron-rich, so a strong oxidant like m-CPBA is effective.

Protocol:

- Dissolve 5-chloro-8-methoxyquinoline (10.0 g, 51.6 mmol) in Dichloromethane (DCM, 200 mL).
- Cool to 0°C. Add m-CPBA (70-75%, 1.2 equiv) portion-wise over 20 minutes.
- Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (the N-oxide is much more polar/lower than the starting material).
- Workup: Wash with sat. (mL) to remove m-chlorobenzoic acid byproduct.
- Dry organic layer () and concentrate.^[2]
 - Yield Target: >90%^{[3][4][5][6]}
 - Checkpoint: Mass Spec

Step 3: Regioselective Chlorination (Meisenheimer-type Rearrangement)

Rationale: Reacting the N-oxide with Phosphorus Oxychloride (

) effects a rearrangement where the oxygen leaves and a chloride is installed at C2. This step is critical for creating a reactive handle for the amine.

Protocol:

- Place the N-oxide (9.0 g, 43 mmol) in a dry flask under Argon.
- Add

(50 mL, excess) carefully.
- Heat to reflux (105°C) for 2-3 hours.
- Quench (Critical Safety): Cool the mixture. Pour slowly onto crushed ice (500 g) with vigorous stirring. Exothermic hydrolysis of

releases HCl gas.
- Neutralize with

to pH 7-8. The product usually precipitates.
- Filter the solid or extract with DCM.
 - Product: 2,5-Dichloro-8-methoxyquinoline.
 - Note: The 5-Cl is stable; the 2-Cl is activated by the ring nitrogen.

Step 4: Amination ()

Rationale: The 2-chloro position is highly susceptible to nucleophilic attack by ammonia due to the electron-deficient nature of the C=N bond (similar to 2-chloropyridine).

Protocol:

- Vessel: Use a high-pressure steel autoclave or a heavy-walled sealed glass tube.

- Charge: Add 2,5-dichloro-8-methoxyquinoline (5.0 g, 22 mmol) and Ethanolic Ammonia (sat. solution, ~20%
in EtOH, 50 mL).
- Reaction: Seal and heat to 130-140°C for 16-24 hours.
- Workup: Cool to RT. Open the vessel carefully (vent excess
).
- Concentrate the solvent.[7]
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).
 - Final Target:**5-Chloro-8-methoxyquinolin-2-amine**.
 - Appearance: Off-white to tan crystalline solid.

Analytical Validation (QC Standards)

To ensure the protocol was successful, compare isolated product against these parameters.

Parameter	Expected Value/Observation	Method
Appearance	Off-white/Tan Solid	Visual
Mass Spec (ESI)	(CI pattern)	LC-MS
¹ H NMR (DMSO-d ₆)	3.95 (s, 3H, OMe), 6.80 (br s, 2H, NH ₂), 6.95 (d, 1H, C3-H), 8.10 (d, 1H, C4-H).	400 MHz NMR
Regiochemistry	NOE correlation between OMe and C7-H; No correlation between NH ₂ and OMe.	NOESY

Troubleshooting & Optimization

- Low Yield in Step 1 (Skraup): If significant tar forms, increase the amount of [2-chloroaniline](#) or switch to the Doebner-Miller variation using crotonaldehyde (though this adds a methyl group) or use 3-ethoxyacryloyl chloride with the aniline for a cleaner (but more expensive) cyclization to the 2-quinolone directly [1].
- Incomplete Amination (Step 4): If 2-Cl remains, add Copper(I) Iodide (5 mol%) and L-Proline (10 mol%) as a catalyst system (Ullmann-type coupling) to lower the activation energy, allowing reaction at 80-90°C [2].
- Regioselectivity Issues: If 4-chloro isomer is observed in Step 3, ensure the solvent is strictly (neat) rather than using non-polar solvents, which can alter the transition state.

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